tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate
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Overview
Description
tert-Butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a cyanocyclopropyl moiety, and a propa-1,2-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate typically involves multiple steps:
Formation of the Cyanocyclopropyl Intermediate: This step often involves the cyclopropanation of an appropriate alkene with a cyanide source under controlled conditions.
Introduction of the Propa-1,2-dien-1-yl Group: This can be achieved through various methods, such as the reaction of the cyanocyclopropyl intermediate with propargyl halides or other suitable reagents.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propa-1,2-dien-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanocyclopropyl moiety, potentially converting the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for nitrile reduction.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Epoxides: From oxidation of the propa-1,2-dien-1-yl group.
Amines: From reduction of the nitrile group.
Substituted Carbamates: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound could be investigated for its potential as a pharmacophore. The presence of the cyanocyclopropyl and propa-1,2-dien-1-yl groups may impart biological activity, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the design of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyanocyclopropyl group could be involved in binding interactions, while the propa-1,2-dien-1-yl group might participate in covalent modifications of biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(1-cyanocyclopropyl)carbamate: Lacks the propa-1,2-dien-1-yl group, making it less versatile in synthetic applications.
tert-Butyl N-(propa-1,2-dien-1-yl)carbamate: Lacks the cyanocyclopropyl group, which may reduce its potential biological activity.
Uniqueness
The combination of the cyanocyclopropyl and propa-1,2-dien-1-yl groups in tert-butyl N-(1-cyanocyclopropyl)-N-(propa-1,2-dien-1-yl)carbamate makes it unique
Properties
CAS No. |
2680537-54-4 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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